N-(4-Ethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-26-17-7-5-16(6-8-17)20-19(22)15-3-9-18(10-4-15)27(23,24)21-11-13-25-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRLWFAEFDRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Ethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has shown potential in modulating pathways related to apoptosis in cancer cells by affecting the expression of key proteins such as Sp1 and XIAP .
- Receptor Interaction : It has been observed to interact with receptors that are crucial in signaling pathways related to cell growth and survival, such as the epidermal growth factor receptor (EGFR) pathway. This interaction can lead to reduced cell proliferation in certain cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Induces apoptosis via downregulation of XIAP |
| HeLa (Cervical) | 15.2 | Inhibits EGFR signaling, promoting apoptosis |
| MDA-MB-231 (Breast) | 12.7 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis was confirmed through caspase activation assays and cell cycle analysis, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests potential applications in treating bacterial infections.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3 .
- In Vivo Efficacy : An animal model study demonstrated that administration of this compound significantly reduced tumor size in xenograft mice models compared to controls, supporting its potential for further development as an anticancer drug .
Comparative Analysis
When compared to similar compounds, such as other morpholine-based sulfonamides, this compound exhibits enhanced stability and potency against specific cancer cell lines. The unique combination of functional groups allows for greater interaction with biological targets, leading to improved therapeutic outcomes .
Scientific Research Applications
The biological activity of N-(4-Ethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is primarily attributed to its interactions with various biological targets, leading to significant therapeutic implications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Induces apoptosis via downregulation of XIAP |
| HeLa (Cervical) | 15.2 | Inhibits EGFR signaling, promoting apoptosis |
| MDA-MB-231 (Breast) | 12.7 | Cell cycle arrest at G2/M phase |
The compound has shown efficacy in reducing cell viability in a dose-dependent manner, correlating with increased markers of apoptosis such as cleaved caspase-3 .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Preliminary results indicate minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3.
- In Vivo Efficacy : An animal model study demonstrated that administration of this compound significantly reduced tumor size in xenograft mice models compared to controls, supporting its potential for further development as an anticancer drug .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and benzamide groups undergo hydrolysis under acidic or basic conditions.
-
Mechanistic Insight : Acidic conditions cleave the benzamide bond, yielding benzoic acid derivatives. Basic hydrolysis targets ester-like linkages (if present) but may also deprotonate sulfonamide NH groups .
Nucleophilic Substitution
The sulfonyl group activates adjacent positions for nucleophilic attack.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-(morpholine-4-sulfonyl)benzoyl chloride | Ethoxy-aniline | DMF, 40°C (1 h) | N-(4-Ethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide | 95% |
-
Key Observation : The sulfonyl group enhances electrophilicity at the benzamide carbonyl, facilitating amine coupling .
Oxidation and Reduction
The morpholine ring and sulfonamide group participate in redox reactions.
| Reaction Type | Reagents/Conditions | Products | Notes | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Sulfone derivatives | Limited yield due to steric hindrance | |
| Reduction | LiAlH₄, THF | Sulfide intermediates | Requires anhydrous conditions |
Acid-Base Reactions
The sulfonamide NH exhibits weak acidity (pKa ~9–10), enabling deprotonation.
| Base | Solvent | Product | Application | Reference |
|---|---|---|---|---|
| NaHCO₃ | H₂O/Et₂O | Deprotonated sulfonamide | Purification via pH adjustment | |
| NaOH | H₂O | Water-soluble salt | Facilitates aqueous-phase reactions |
Thermal Decomposition
High-temperature stability and decomposition pathways:
| Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| 120°C, 5 h | Morpholine + sulfonylbenzene fragments | Retro-Diels-Alder-like cleavage | |
| >200°C | SO₂ release | Sulfonamide bond rupture |
Coupling Reactions
The benzamide nitrogen participates in cross-coupling reactions.
| Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl boronic acid | Pd(PPh₃)₄ | 80°C, 12 h | Biaryl derivatives | 75% |
Key Stability Considerations:
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide (CAS 444147-29-9): Shares the ethoxyphenyl-sulfonamide-phenyl backbone but lacks the morpholine sulfonyl group.
- 3-Bromo-4-methoxy-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide (CAS 356550-39-5) : Substitutes ethoxy with bromo and methoxy groups. Bromine increases molecular weight and may enhance halogen bonding, while methoxy provides similar lipophilicity to ethoxy but with reduced steric bulk .
- 4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholine-4-sulfonyl)benzamide (CAS 890594-80-6) : Incorporates a methylsulfanyl-oxadiazole moiety, introducing heterocyclic diversity that could modulate enzyme inhibition or receptor binding .
Morpholine Sulfonyl Derivatives
- AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate): A gastrokinetic agent with a fluorobenzyl-morpholine group. The fluorine atom enhances metabolic stability, while the benzyl group increases hydrophobic interactions, contrasting with the ethoxyphenyl group in the title compound .
- N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(morpholine-4-sulfonyl)benzamide (CAS 457651-05-7) : Features a pyrimidine sulfonamide group, which may confer nucleotide mimicry for kinase or HDAC targeting .
Physicochemical Properties
- Lipophilicity : The ethoxy group (logP ~1.1) increases lipophilicity compared to methoxy (logP ~0.7) but less than bromine (logP ~2.0). This balances solubility and membrane penetration .
- Hydrogen Bonding : Morpholine sulfonyl provides two hydrogen-bond acceptors (S=O, N-morpholine), enhancing interactions with targets like HDACs or serotonin receptors .
Q & A
Q. Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR identifies sulfonamide and ethoxy groups. Use DMSO-d₆ to resolve aromatic protons (δ 7.2–8.1 ppm) and morpholine signals (δ 3.5–3.7 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the sulfonyl and benzamide moieties. For example, dihedral angles between phenyl and morpholine rings (~45°) indicate conformational flexibility .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 405.12) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
Q. Methodological Answer :
- Scaffold Modification : Replace the ethoxy group with methoxy or trifluoromethyl to assess electronic effects on receptor binding .
- In Silico Docking : Use AutoDock Vina to model interactions with kinases (e.g., PI3K or mTOR) based on morpholine sulfonamide pharmacophores .
- Functional Assays : Pair SAR with enzymatic inhibition assays (e.g., IC₅₀ measurements) to correlate structural changes with activity .
Advanced: How should researchers resolve contradictions in spectral data or biological assay results?
Q. Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR with IR (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) to confirm functional groups .
- Dose-Response Curves : Replicate assays across multiple concentrations to distinguish true activity from assay artifacts. For example, inconsistent IC₅₀ values may stem from solubility limits .
- Crystallographic vs. Computational Data : If X-ray structures conflict with docking predictions, prioritize experimental data and re-evaluate force field parameters .
Advanced: What strategies address solubility challenges in in vitro assays?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce ester groups at the ethoxy phenyl moiety to enhance aqueous solubility, later hydrolyzed in physiological conditions .
- Lipophilicity Reduction : Replace morpholine with piperazine to lower LogP (predicted LogP reduction: 2.1 → 1.5) .
Q. Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS. For benzamide derivatives, t₁/₂ >4 hours is ideal for daily dosing .
- Metabolite Identification : Use hepatic microsomes to predict major metabolites. For example, morpholine ring oxidation is a common pathway requiring structural stabilization .
- Toxicity Screening : Assess hERG inhibition (IC₅₀ >10 µM) and hepatotoxicity via ALT/AST levels in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
